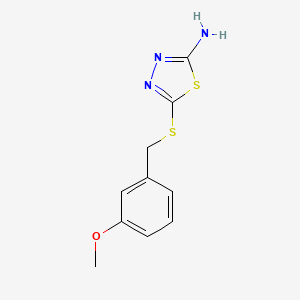
4'-Isopropyl-biphenyl-4-carboxaldehyde
Overview
Description
4’-Isopropyl-biphenyl-4-carboxaldehyde, also known as 4-IPBC, is an important organic compound widely used in various fields of research and industry. It has a molecular formula of C16H16O and a molecular weight of 224.3 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4’-Isopropyl-biphenyl-4-carboxaldehyde include a molecular weight of 224.3 g/mol and a density of 1.036±0.06 g/cm3 . The boiling point is predicted to be 352.2±31.0 °C .Scientific Research Applications
Molecular Structure and Rotation
An electron-diffraction study of isopropyl carboxaldehyde, a compound structurally related to 4'-Isopropyl-biphenyl-4-carboxaldehyde, revealed insights into its molecular structure and internal rotation. The isopropyl compound exists in normal trans and gauche rotational isomers, with gauche conformations being predominant (Bartell & Guillory, 1965).
Chemical Synthesis and Reactivity
4-Oxo-4H-1-benzopyran-3-carboxaldehyde, a compound with similarities to this compound, has been extensively studied for its chemical reactivity and biological activities. It serves as a precursor in synthesizing a range of heterocyclic systems with broad biological activities, including anti-mutagenicity and anti-HIV activity (Sepay & Dey, 2014).
Role in Catalysis
The isopropylation of biphenyl over H-mordenite was explored to understand the mechanism of shape-selective formation of diisopropylbiphenyls. This study is relevant to this compound as it involves similar isopropyl compounds (Anand et al., 2013).
Pharmacological Applications
In the synthesis of novel 1,4-dihydropyridine derivatives, biphenyltetrazolyl-4-(or 5)-imidazolecarboxaldehyde intermediates, which share structural features with this compound, were employed. These derivatives have potential dual activity for angiotensin II receptors and calcium channel blockers, indicating possible pharmacological applications (Mojarrad et al., 2011).
Safety and Hazards
Future Directions
Biphenyl compounds, including 4’-Isopropyl-biphenyl-4-carboxaldehyde, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Future research may focus on the development of novel synthesis methods and the exploration of new applications in various fields .
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHEIQEYZEJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B3081292.png)



![Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3081340.png)


![N-[(4-chlorophenyl)(cyano)methyl]acetamide](/img/structure/B3081352.png)




